N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a tetrahydroquinoline moiety and a phenyl group attached to the oxalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with phenyloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its interactions with biological targets, which could lead to the discovery of new drugs.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The oxalamide group may facilitate binding to proteins, enhancing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide stands out due to its specific combination of the tetrahydroquinoline and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGVPORGQPTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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